molecular formula C4H2F6S2 B12614131 2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol CAS No. 919515-73-4

2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol

Cat. No.: B12614131
CAS No.: 919515-73-4
M. Wt: 228.2 g/mol
InChI Key: AUQQHDWNRQTTQM-UHFFFAOYSA-N
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Description

2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol is a fluorinated organic compound with the molecular formula C₄H₂F₆S₂. This compound is characterized by the presence of two thiol groups (-SH) and six fluorine atoms, making it highly reactive and useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol typically involves the fluorination of butene derivatives. One common method is the reaction of hexafluorobutene with hydrogen sulfide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl₃) to facilitate the addition of thiol groups to the fluorinated butene.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen sulfide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol involves its high reactivity due to the presence of thiol groups and fluorine atoms. The thiol groups can form strong bonds with metal ions and other electrophiles, while the fluorine atoms enhance the compound’s stability and reactivity. This dual functionality allows the compound to interact with various molecular targets and pathways, making it useful in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3,4,4,4-Hexafluorobut-1-ene-1,1-dithiol is unique due to the presence of both thiol groups and multiple fluorine atoms, which confer high reactivity and stability. This combination makes it particularly valuable in specialized chemical reactions and applications .

Properties

CAS No.

919515-73-4

Molecular Formula

C4H2F6S2

Molecular Weight

228.2 g/mol

IUPAC Name

2,3,3,4,4,4-hexafluorobut-1-ene-1,1-dithiol

InChI

InChI=1S/C4H2F6S2/c5-1(2(11)12)3(6,7)4(8,9)10/h11-12H

InChI Key

AUQQHDWNRQTTQM-UHFFFAOYSA-N

Canonical SMILES

C(=C(S)S)(C(C(F)(F)F)(F)F)F

Origin of Product

United States

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